3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Overview
Description
“3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid” is a chemical compound with the CAS Number: 1190316-06-3. It has a molecular weight of 190.16 . It is used as a reactant for the preparation process of piperazinones as inhibitors of arenavirus replication .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid”, has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
The IUPAC Name of the compound is 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. The InChI Code is 1S/C9H6N2O3/c12-4-6-3-10-7-1-5(9(13)14)2-11-8(6)7/h1-4,10H,(H,13,14) and the InChI key is ZDUDEJITPSMUBY-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used as a reactant for the preparation process of piperazinones as inhibitors of arenavirus replication .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.16 . It is stored at room temperature and has a purity of 95%. It is in the form of a powder .Scientific Research Applications
Application 1: Cancer Therapy
- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures : In the research, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity .
- Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . The FGFR1–4 IC50 values of 4h were 7, 9, 25 and 712 nM, respectively .
Application 2: Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Summary of the Application : Pyrrolo[3,4-c]pyridine derivatives may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds were found to be effective in reducing blood glucose . They may be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Application 3: Synthesis of Alkaloids
- Summary of the Application : Indole derivatives, which can be synthesized from 1H-pyrrolo[2,3-b]pyridine derivatives, are prevalent moieties present in selected alkaloids . These compounds play a main role in cell biology and have attracted increasing attention for their potential as biologically active compounds for the treatment of various disorders .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. They have potential applications in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Application 4: Antiviral, Anticholinesterase, Antimalarial, Antimicrobial, Antidiabetic and Anticancer Activities
- Summary of the Application : Pyridine-containing compounds, which include 1H-pyrrolo[2,3-b]pyridine derivatives, have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds have shown potential in treating various diseases and conditions .
Application 5: Kinase Inhibition
- Summary of the Application : Pyrrolo[1,2-a]pyrazine derivatives, which can be synthesized from 1H-pyrrolo[2,3-b]pyridine derivatives, exhibited more activity on kinase inhibition .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds have shown potential in inhibiting kinases .
Application 6: Synthesis of Cdc7 Kinase Inhibitors
- Summary of the Application : 5-Nitro-1H-pyrrolo[2,3-b]pyridine is a reagent used in the synthesis of Cdc7 kinase inhibitors used as a novel cancer therapy . Also, it’s an intermediate in the synthesis of 4-anilinoquinazolines as potential anticancer agents .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds synthesized using 5-Nitro-1H-pyrrolo[2,3-b]pyridine as a reagent have shown potential in cancer therapy .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-3-10-6-1-2-7(9(13)14)11-8(5)6/h1-4,10H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXELYIWRQFSJJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.